Tert-butyl 2-cyclohexylidenehydrazinecarboxylate

Vue d'ensemble

Description

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate is a chemical compound that falls within the category of N-tert-butyl-N,N'-diacylhydrazines, which are known for their use as nonsteroidal ecdysone agonists and have applications as environmentally benign pest regulators . These compounds have been the subject of various studies due to their potential as insecticidal agents and their role in the development of novel pesticides.

Synthesis Analysis

The synthesis of tert-butyl 2-cyclohexylidenehydrazinecarboxylate-related compounds typically involves the reaction of tert-butyl carbazate with corresponding aldehydes in ethanol, yielding products such as (E)-tert-butyl 2-((E)-2-methyl-3-phenylallylidene)hydrazinecarboxylate and its derivatives . Another synthesis route includes the reaction of 1-tert-butylhydrazine with various other reagents, such as (Z)-2,3-dichloro-3-formylacrylic acid and (4-tert-butylphenyl) methanethiol, leading to compounds like 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one . These methods are characterized by their multi-step nature and the use of tert-butyl groups to protect the hydrazine moiety during the synthesis process.

Molecular Structure Analysis

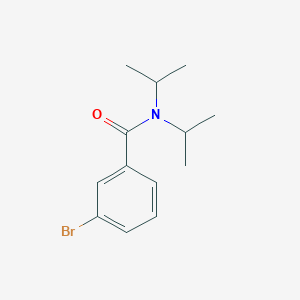

The molecular structure of tert-butyl 2-cyclohexylidenehydrazinecarboxylate and related compounds has been elucidated using various spectroscopic techniques, including proton nuclear magnetic resonance (1H NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) . X-ray crystallography has also been employed to determine the crystal structure of some derivatives, revealing details such as the trans-nature of double bonds and the crystallization in specific space groups . Theoretical calculations, such as Density Functional Theory (DFT), have been used to confirm experimental data and analyze molecular electrostatic potential surfaces and frontier molecular orbitals .

Chemical Reactions Analysis

The tert-butyl group in these compounds can be involved in various chemical reactions. For instance, tert-butyl amides resulting from Ugi reactions can undergo cyclization under specific conditions, demonstrating the utility of tert-butyl isocyanide as a convertible reagent . Additionally, attempts to remove the tert-butyl protecting groups from certain derivatives by acid treatment or pyrolysis have been explored, although these efforts did not always lead to the isolation of the desired unsubstituted compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-cyclohexylidenehydrazinecarboxylate-related compounds are influenced by their molecular structure. For example, the presence of tert-butyl groups contributes to the stability of these compounds and affects their solubility and density . The insecticidal activity of these compounds is a significant chemical property, with bioassay results indicating good activity against pests like Plutella xylostella L. and Culex pipiens pallens . The thermal properties and stability of these compounds have also been characterized using techniques such as thermal analysis and X-ray diffraction .

Applications De Recherche Scientifique

Insecticidal Activity

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate and its derivatives exhibit significant insecticidal activities. A study by Wang et al. (2011) synthesized derivatives of N-tert-butyl-N,N'-diacylhydrazines, which showed potent insecticidal activities against Plutella xylostella L. and Culex pipiens pallens. This research highlights the compound's potential as a benign pest regulator due to its environmental compatibility (Wang et al., 2011).

Organic Synthesis and Chemical Reactions

The compound plays a significant role in organic synthesis and various chemical reactions. Xie et al. (2019) discussed its use in the metal-free alkoxycarbonylation of quinoxalin-2(1H)-ones, demonstrating its versatility in organic chemistry (Xie et al., 2019). Additionally, Barton et al. (2003) explored its use in the preparation and reactions of various organic compounds, underscoring its importance in synthetic chemistry (Barton et al., 2003).

Potential Medical Applications

Research by Bhat et al. (2019) synthesized tert-butyl 2-cyclohexylidenehydrazinecarboxylate derivatives as possible Mcl-1 antagonists. This study indicates the compound's potential in medicinal chemistry, especially in designing novel pharmaceuticals (Bhat et al., 2019).

Synthesis of Fluoroalkyl-Substituted Compounds

Iminov et al. (2015) reported the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides. This study highlights the role of tert-butyl 2-cyclohexylidenehydrazinecarboxylate in synthesizing fluorinated compounds, which are crucial in various chemical industries (Iminov et al., 2015).

Safety And Hazards

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid) . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces; keeping the container tightly closed; using explosion-proof electrical/ventilating/lighting equipment; and wearing protective gloves/eye protection/face protection .

Propriétés

IUPAC Name |

tert-butyl N-(cyclohexylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSQBVWEZOIWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401103 | |

| Record name | tert-Butyl 2-cyclohexylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate | |

CAS RN |

60295-11-6 | |

| Record name | tert-Butyl 2-cyclohexylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)